molecular formula C22H18N2O4S3 B1662703 BM152054 CAS No. 213411-84-8

BM152054

Cat. No.: B1662703
CAS No.: 213411-84-8
M. Wt: 470.6 g/mol
InChI Key: MZRQLASUMBMPRS-UHFFFAOYSA-N
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Biological Activity

BM152054 is a compound belonging to the class of thiazolidinediones (TZDs), which are known for their role as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ). This article delves into the biological activity of this compound, focusing on its effects on glucose metabolism, insulin sensitivity, and potential therapeutic implications.

PPARγ Agonism:
this compound exhibits potent PPARγ-agonistic activity, which is crucial for its insulin-sensitizing effects. In vitro studies have demonstrated that this compound activates PPARγ similarly to other TZDs, leading to enhanced glucose uptake and improved insulin sensitivity in skeletal muscle tissues from insulin-resistant models .

Effects on Glucose Metabolism:
Research indicates that this compound influences glucose metabolism through multiple mechanisms beyond PPARγ activation. In studies involving obese rats, chronic treatment with this compound resulted in significant increases in muscle glycogen synthesis in response to insulin. Specifically, the compound augmented the insulin-induced glucose incorporation into glycogen by approximately 214% compared to controls .

Comparative Analysis with Other TZDs

To understand the relative efficacy of this compound, it is essential to compare its effects with other TZDs such as BM13.1258. The following table summarizes key findings from studies on this compound and its comparison with BM13.1258:

Parameter This compound BM13.1258
PPARγ ActivationPotentPotent
Insulin-Induced Glycogen Synthesis+214% vs Control+210% vs Control
Glucose Oxidation (without Insulin)137% vs Control191% vs Control
Catabolic Response (acute exposure)MinimalSignificant

Case Studies and Research Findings

A series of case studies have explored the implications of this compound in clinical settings:

  • Diabetes Management:
    A study involving diabetic rat models showed that administration of this compound led to improved glycemic control and reduced markers of insulin resistance. The compound's ability to enhance glucose uptake in muscle tissues was highlighted as a significant therapeutic benefit .
  • Cardiovascular Implications:
    Another investigation focused on the lipid profile changes associated with this compound treatment. It was found that the compound significantly reduced small dense LDL particles, which are linked to increased cardiovascular risk, thereby suggesting a dual benefit in managing both glucose levels and lipid profiles in patients .
  • Long-term Efficacy:
    Longitudinal studies assessing the chronic effects of this compound indicated sustained improvements in metabolic parameters over extended periods, reinforcing its potential as a long-term therapeutic agent for metabolic disorders .

Properties

IUPAC Name

5-[[4-[2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S3/c1-12-15(23-21(28-12)17-3-2-9-29-17)6-8-27-16-5-4-13(19-14(16)7-10-30-19)11-18-20(25)24-22(26)31-18/h2-5,7,9-10,18H,6,8,11H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRQLASUMBMPRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CS2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901114170
Record name 5-[[4-[2-[5-Methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]benzo[b]thien-7-yl]methyl]-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213411-84-8
Record name 5-[[4-[2-[5-Methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]benzo[b]thien-7-yl]methyl]-2,4-thiazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213411-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[4-[2-[5-Methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]benzo[b]thien-7-yl]methyl]-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.